2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(2-bromophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-5-2-1-4-12(13)14(20)19-9-6-11(10-19)21-15-17-7-3-8-18-15/h1-5,7-8,11H,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCNRDIUEPEBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Pyrimidin-2-yloxy Group: This step involves the nucleophilic substitution reaction where a pyrimidin-2-ol reacts with a halogenated precursor to form the pyrimidin-2-yloxy group.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a brominated phenyl derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in various studies focusing on its anticancer properties. For instance, derivatives of pyrimidines, including this compound, have been investigated for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that modifications in the side chains significantly affect cytotoxicity against different cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of several pyrimidine derivatives against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 2.56 μmol/L, suggesting potent activity against these tumor cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrimidine derivatives. The incorporation of specific functional groups in the structure can enhance antibacterial activity.
- Case Study : A recent investigation into novel pyrido[2,3-d]pyrimidine derivatives revealed significant antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against various bacterial strains. Compounds with electron-withdrawing groups showed enhanced efficacy compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine ring or side chains can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial potency |
| Alkyl substitutions | Enhanced cytotoxicity against cancer cells |
| Halogen substitutions | Variable effects depending on position |
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Key Differences :
- Core Flexibility : The target’s pyrimidine-pyrrolidine ether linkage allows greater rotational freedom compared to the fused pyrrolo[2,3-d]pyrimidine system in 2a, which is rigid and planar.
- Substituent Reactivity : The 2-bromobenzoyl group in the target may participate in Suzuki-Miyaura cross-coupling reactions, whereas the bromoethyl group in 2a and 2e is more suited for nucleophilic substitution or elimination reactions .
Pyridine-Based Derivatives from Commercial Catalogs
lists pyridine derivatives such as N-(2-Bromopyridin-3-yl)pivalamide and 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol . These highlight contrasts between pyridine and pyrimidine systems:
Key Insights :
- Aromaticity and Reactivity : Pyrimidine’s dual nitrogen atoms increase electron deficiency compared to pyridine, making the target compound more reactive toward electrophilic aromatic substitution or metal-catalyzed reactions.
- Substituent Positioning : The 2-bromo group on pyridine in ’s compounds directs reactivity ortho/para to the nitrogen, whereas the 2-bromobenzoyl group in the target positions bromine meta to the carbonyl, altering steric and electronic effects.
Biological Activity
The compound 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring linked to a pyrrolidine moiety via an ether bond, with a bromobenzoyl substituent. The structural complexity of this compound may influence its biological interactions and therapeutic potential.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves inducing apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPU | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
| SP2 | HT-29 | 4.07 | VEGFR-2 kinase inhibition |
The compound BPU demonstrated effective cytotoxicity across multiple cancer cell lines with a notable IC50 value of 4.64 µM against Jurkat cells, suggesting strong potential for further development as an anticancer agent .
The biological activity of this compound may involve several key mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific kinases such as VEGFR-2, which is crucial for tumor angiogenesis.
- Apoptosis Induction : Many pyrimidine derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Modulation : These compounds can disrupt normal cell cycle progression, particularly affecting the G1/S transition.
Case Studies
Recent studies have highlighted the effectiveness of related pyrimidine compounds in various therapeutic contexts:
- A study on a related compound showed promising results in inhibiting matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
- Another investigation revealed that certain pyrimidine derivatives could selectively inhibit phosphodiesterase enzymes, leading to increased intracellular cAMP levels and subsequent effects on T-cell activation and inflammation .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine in the laboratory?
- Methodology : A common approach involves coupling 2-bromobenzoyl chloride with a pyrrolidin-3-yl-oxypyrimidine precursor.
- Step 1 : React pyrrolidin-3-ol with a pyrimidine derivative under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to install the ether linkage .
- Step 2 : Introduce the 2-bromobenzoyl group via nucleophilic acyl substitution. Use anhydrous DMF as a solvent with potassium carbonate as a base at 65–150°C, monitoring progress via TLC .
- Purification : Extract with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and concentrate under reduced pressure. Final purification may require column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the structure of this compound confirmed after synthesis?
- Analytical Techniques :
- 1H NMR : Key signals include aromatic protons (δ 7.3–7.6 ppm for bromobenzoyl), pyrrolidine methylenes (δ 1.9–3.3 ppm), and pyrimidine protons (δ 6.7–8.0 ppm). Coupling constants (e.g., J = 8.0 Hz for adjacent aromatic protons) validate stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and bromine isotope pattern .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles (e.g., C–O–C linkage at ~116°) and spatial arrangement .
Advanced Research Questions
Q. How can reaction yields be optimized for the bromobenzoylation step?
- Variables to Test :
- Solvent : Compare DMF (polar aprotic) vs. acetonitrile (lower polarity). DMF typically enhances nucleophilicity but may increase side reactions .
- Base : Potassium carbonate (mild) vs. triethylamine (stronger, but requires inert atmosphere). Triethylamine in acetonitrile at 60°C under nitrogen improved yields to 51.8% in analogous reactions .
- Temperature : Higher temperatures (e.g., 150°C) accelerate reactivity but risk decomposition. A stepwise protocol (65°C → 100°C) balances speed and stability .
Q. What strategies address low solubility during purification?
- Approaches :
- Derivatization : Temporarily introduce a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen to enhance solubility in organic solvents. Remove via acidic hydrolysis post-purification .
- Mixed Solvent Systems : Use dichloromethane/methanol (95:5) or ethyl acetate/hexane gradients to improve silica gel column efficiency .
- Crystallization : Recrystallize from ethanol/water mixtures, leveraging temperature-dependent solubility .
Q. How can mechanistic insights guide the design of analogs with improved bioactivity?
- Case Study : The compound’s pyrrolidine-oxypyrimidine scaffold resembles kinase inhibitors (e.g., TRKA inhibitors in ).
- SAR Modifications :
- Replace 2-bromobenzoyl with 3-fluorophenyl to enhance metabolic stability .
- Substitute pyrimidine with pyrazolo[1,5-a]pyrimidine for increased binding affinity to ATP pockets .
- Computational Modeling : Perform docking studies using PyMOL or AutoDock to predict interactions with kinase domains. Prioritize analogs with lower binding energy (ΔG < −8 kcal/mol) .
Data Analysis and Contradictions
Q. How to resolve discrepancies in NMR data for similar compounds?
- Example : In , pyrrolidine protons appear as multiplets at δ 1.9–3.3 ppm, while reports downfield shifts (δ 3.5–4.0 ppm) due to electron-withdrawing substituents.
- Solution :
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with literature data for analogous brominated aromatics to distinguish environmental effects .
Q. Why do X-ray crystallography and computational models show divergent bond angles?
- Observation : reports a C–O–C bond angle of 116.3° experimentally, while DFT calculations may predict wider angles (~120°).
- Explanation : Crystal packing forces and intermolecular interactions (e.g., hydrogen bonding) distort bond angles in solid-state structures. Use periodic boundary conditions in simulations to better match experimental data .
Applications in Drug Discovery
Q. What role does this compound play in developing kinase inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
